molecular formula C22H17ClN6O2 B2563234 N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide CAS No. 1251598-48-7

N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide

Cat. No.: B2563234
CAS No.: 1251598-48-7
M. Wt: 432.87
InChI Key: DXNVDAGABLVFCY-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core, a pyrazine ring substituted with a 4-methylphenylthio group, and a 2-furylmethyl substituent.

Properties

IUPAC Name

5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O2/c1-13-7-8-15(14(2)9-13)18-10-19-22(30)28(24-12-29(19)26-18)11-20-25-21(27-31-20)16-5-3-4-6-17(16)23/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNVDAGABLVFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine core substituted with a pyrazine moiety and a furylmethyl group, along with a thioether linkage to a 4-methylphenyl group. Its molecular formula is C19H22N4OC_{19}H_{22}N_{4}O, and its molecular weight is approximately 318.41 g/mol. The structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the role of similar piperidine-based compounds as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. For instance, compounds with structural similarities have shown significant antiproliferative effects against BRCA-deficient cancer cells, suggesting that this compound may exhibit similar properties due to its structural attributes .

Inhibition of Inflammatory Pathways

The compound may also play a role in modulating inflammatory responses. Research into related piperidine derivatives has demonstrated their ability to inhibit NLRP3 inflammasome activation, leading to reduced IL-1β release in macrophages. This suggests that this compound could possess anti-inflammatory properties, potentially beneficial for treating conditions characterized by excessive inflammation .

Neuropharmacological Effects

Piperidine derivatives are often explored for their neuropharmacological effects, particularly as antagonists for histamine H3 receptors and sigma-1 receptors. These receptors are implicated in various neurological disorders, including schizophrenia and Alzheimer's disease. The interaction of this compound with these receptors could provide insights into its therapeutic potential in neurodegenerative diseases .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValuesReferences
MK-4827PARP InhibitorIC50 = 3.8 nM
INF39NLRP3 InhibitorEC50 = 10 µM
Piperidine DerivativeH3R AntagonistNanomolar Affinity

Pharmacokinetic Properties

Pharmacokinetic studies on structurally similar compounds indicate favorable absorption and distribution characteristics. These properties are critical for the development of effective therapeutic agents, suggesting that this compound might also exhibit suitable pharmacokinetic profiles for clinical applications .

Scientific Research Applications

The compound N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data and case studies.

Molecular Formula

  • C : 19
  • H : 22
  • N : 4
  • O : 1
  • S : 1

Structural Characteristics

The compound features a piperidine ring, a pyrazine moiety, and a furan group, which contribute to its biological activity. The presence of the thioether group (4-methylphenyl thio) may enhance its pharmacological properties.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets, including receptors involved in pain modulation and inflammation.

Case Study: Pain Modulation

In preclinical studies, compounds with similar structural frameworks have shown efficacy as analgesics by acting on the central nervous system's pain pathways. For instance, derivatives of piperidine have been linked to the modulation of opioid receptors, leading to reduced pain perception. This compound's unique structure could offer new insights into developing non-opioid pain management therapies.

Antimicrobial Activity

Research indicates that compounds containing furan and pyrazine rings exhibit antimicrobial properties. The specific interactions of this compound with microbial enzymes could be explored further to assess its potential as an antibacterial or antifungal agent.

Data Table: Antimicrobial Activity

CompoundMicrobial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus20
This compoundTBDTBDTBD

Neuropharmacology

Given the structural attributes of this compound, it may also be investigated for neuroprotective effects. Compounds similar in structure have been studied for their ability to cross the blood-brain barrier and influence neurological conditions such as Alzheimer's disease and Parkinson's disease.

Insights from Related Compounds

Studies on related piperidine derivatives have demonstrated neuroprotective effects through the inhibition of neuroinflammatory pathways, suggesting that this compound could be a candidate for similar investigations.

Comparison with Similar Compounds

Key Observations :

  • Thioether Linkage : The 4-methylphenylthio group in the target compound contrasts with the bromophenylthio group in and the trifluoromethylphenyl group in –3. Thioether substituents enhance metabolic stability compared to ethers but may reduce solubility .
  • The furyl group is shared with but absent in other analogs .
  • Piperidine vs. Piperazine : Piperazine derivatives () exhibit greater conformational flexibility, whereas the piperidine core (target compound, ) may favor rigid binding pockets .

Challenges :

  • Steric hindrance from the 4-methylphenylthio group may reduce reaction yields compared to smaller substituents (e.g., ’s 95% yield with cyclopropylmethyl) .
  • Purification via chromatography or crystallization is critical, as noted in for carboxamide intermediates .

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